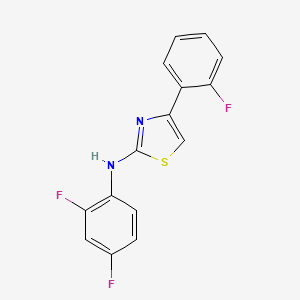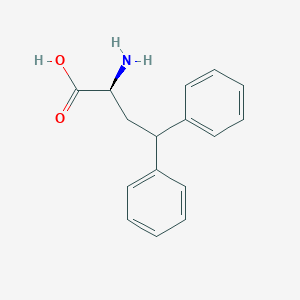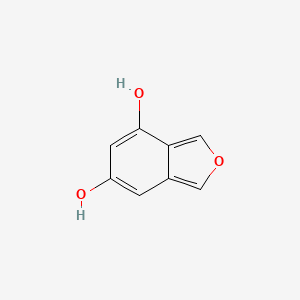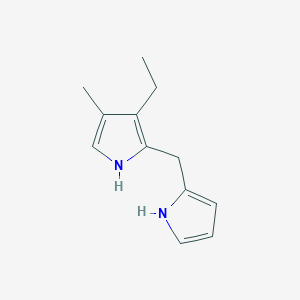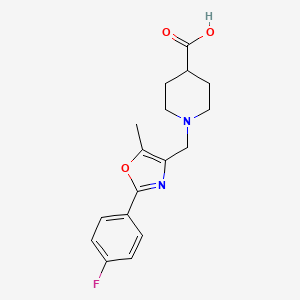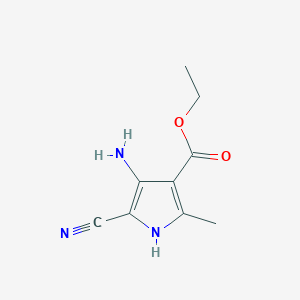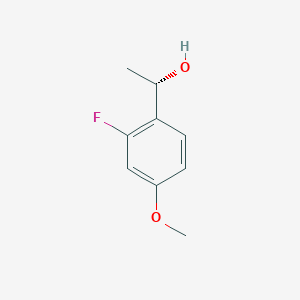
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols It is characterized by the presence of a fluoro and methoxy group attached to the phenyl ring, and a hydroxyl group attached to the ethan-1-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-methoxybenzaldehyde.
Reduction: The aldehyde group of 2-fluoro-4-methoxybenzaldehyde is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the desired (1S)-enantiomer. This can be achieved using chiral catalysts or by employing chiral chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction reactors with optimized conditions for temperature, pressure, and solvent choice to ensure high yield and purity.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and scalability.
Purification: Employing advanced purification techniques such as crystallization, distillation, and chromatography to achieve the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., basic or acidic medium).
Major Products Formed
Oxidation: Formation of 2-fluoro-4-methoxyacetophenone or 2-fluoro-4-methoxybenzaldehyde.
Reduction: Formation of 2-fluoro-4-methoxyethylbenzene.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Applications De Recherche Scientifique
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Agrochemicals: It is used in the development of agrochemical products such as herbicides and insecticides.
Materials Science: The compound is utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in biological studies to investigate its effects on cellular processes and molecular pathways.
Mécanisme D'action
The mechanism of action of (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on the cell surface, leading to modulation of cellular signaling pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-(2-Fluoro-4-methylphenyl)ethan-1-ol
- (1S)-1-(2-Fluoro-4-chlorophenyl)ethan-1-ol
- (1S)-1-(2-Fluoro-4-nitrophenyl)ethan-1-ol
Uniqueness
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which imparts specific chemical and physical properties. These functional groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H11FO2 |
|---|---|
Poids moléculaire |
170.18 g/mol |
Nom IUPAC |
(1S)-1-(2-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m0/s1 |
Clé InChI |
SPUCRPMJCHQPRC-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=C(C=C(C=C1)OC)F)O |
SMILES canonique |
CC(C1=C(C=C(C=C1)OC)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)
![2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866356.png)


![2-Bromo-5-(methylthio)benzo[d]oxazole](/img/structure/B12866369.png)
